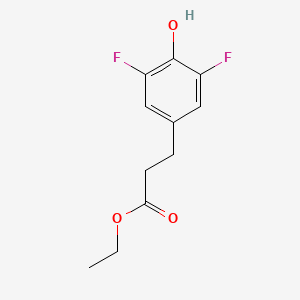
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester
概要
説明
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorohydroxyphenyl group attached to a propionic acid ethyl ester moiety. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,5-difluoro-4-oxo-phenyl)-propionic acid ethyl ester.
Reduction: Formation of 3-(3,5-difluoro-4-hydroxy-phenyl)-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluoro groups may enhance the compound’s binding affinity and stability. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
- 3-(3,5-difluoro-4-hydroxy-phenyl)-propanoic acid
- 3-(3,5-difluoro-4-hydroxy-phenyl)-2-methylpropanoate
- 1-(3,5-difluoro-4-hydroxyphenyl)ethanone
Uniqueness
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoro and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
特性
分子式 |
C11H12F2O3 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC名 |
ethyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h5-6,15H,2-4H2,1H3 |
InChIキー |
IJAFUGGGBHSCAW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)F)O)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
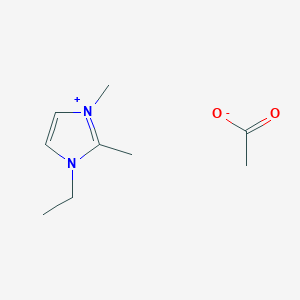
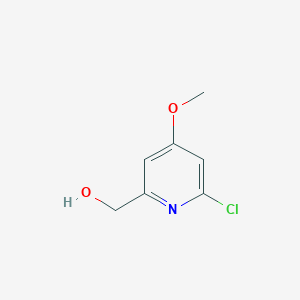
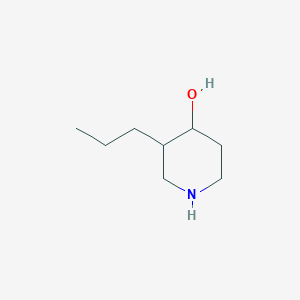
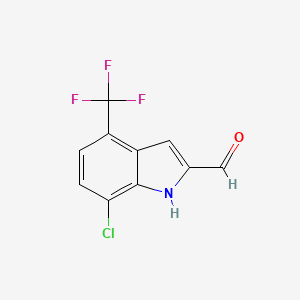
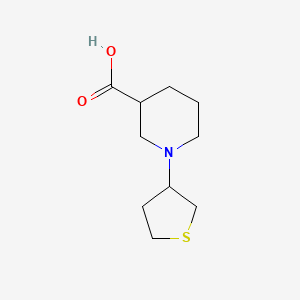
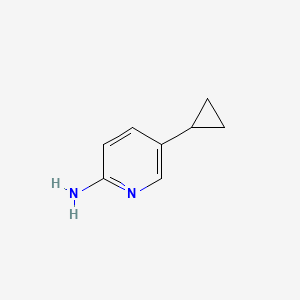

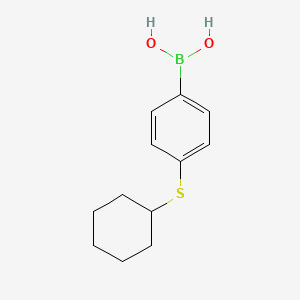
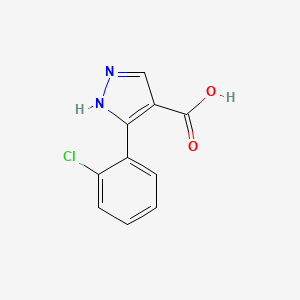
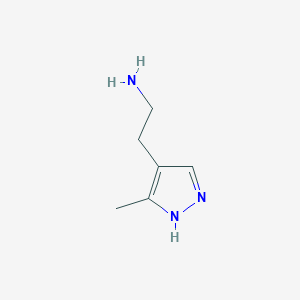
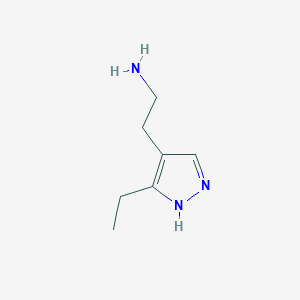
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1371340.png)
![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)

